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Compound of Interest

Compound Name: Z-D-Dbu(Boc)-OH

CAS No.: 96186-30-0

Cat. No.: B556977

Get Quote

Z-D-Dbu(Boc)-OH, identified by CAS number 96186-30-0, is a derivative of D-2,4-

diaminobutyric acid (D-Dbu). Its structure is distinguished by two key protecting groups: a

benzyloxycarbonyl (Z) group on the alpha-amine (Nα) and a tert-butyloxycarbonyl (Boc) group

on the side-chain gamma-amine (Nγ). This dual protection is central to its utility.

A common point of ambiguity arises from stereochemical nomenclature. The "D" configuration

of the diaminobutyric acid backbone corresponds to an "(S)" designation under IUPAC Cahn-

Ingold-Prelog priority rules for this specific molecule.[1][2] Understanding this is crucial for

accurate documentation and synthesis planning.

Below is the chemical structure of Z-D-Dbu(Boc)-OH.

Caption: Chemical structure of Z-D-Dbu(Boc)-OH.

Table 1: Physicochemical Properties of Z-D-Dbu(Boc)-OH
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Property Value Source(s)

CAS Number 96186-30-0 [1][2][3]

Molecular Formula C₁₇H₂₄N₂O₆ [2][3][4]

Molecular Weight 352.38 g/mol [4][5]

IUPAC Name

(3S)-4-{[(2-methylpropan-2-

yl)oxy]carbonylamino}-3-

({[phenylmethoxy]carbonyl}ami

no)butanoic acid

[1]

Synonyms
(S)-4-(Boc-amino)-3-(Z-

amino)butyric acid
[1][2]

Appearance White to off-white powder [6] (inferred)

Purity Typically ≥95% (HPLC) [2]

| InChI Key | KUMMZCONPFBQTC-ZDUSSCGKSA-N |[1][2] |

The Strategic Core: An Orthogonal Protection
Scheme
The primary value of Z-D-Dbu(Boc)-OH lies in its orthogonal protecting groups. In peptide

chemistry, "orthogonality" refers to the ability to remove one class of protecting group under a

specific set of conditions without affecting another. This allows for precise, site-specific

modifications.

Nα-Benzyloxycarbonyl (Z) group: This group is stable to the acidic conditions used to

remove Boc groups and the basic conditions used to remove Fmoc groups. Its removal is

typically achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or

with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[7]

Nγ-tert-butyloxycarbonyl (Boc) group: This group is highly sensitive to moderately strong

acids, such as trifluoroacetic acid (TFA), but is stable during hydrogenolysis and under basic

conditions.[6][8]
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This differential stability is the key to its utility. A researcher can selectively expose either the

alpha-amine for peptide chain elongation or the side-chain amine for branching, cyclization, or

conjugation.

Table 2: Protecting Group Lability

Reagent/Condition Nα-Z Group Nγ-Boc Group
Strategic
Implication

Trifluoroacetic Acid

(TFA)
Stable Cleaved

Selective
deprotection of the
side-chain amine.

Piperidine Stable Stable

Compatible with

standard Fmoc-SPPS

chemistry.

H₂/Pd-C

(Hydrogenolysis)
Cleaved Stable

Selective deprotection

of the alpha-amine.

| Anhydrous HF | Cleaved | Cleaved | Global deprotection during final cleavage in Boc-SPPS. |

Methodologies and Applications
Due to its Nα-Z protection, Z-D-Dbu(Boc)-OH is not a standard building block for iterative

solid-phase peptide synthesis (SPPS) using either Boc or Fmoc strategies, which require a

temporary Nα-protecting group. Instead, its strengths are leveraged in solution-phase synthesis

and for specific placements within a solid-phase strategy.

Solution-Phase Peptide Synthesis (SPPS)
The stability of the Z-group makes this reagent ideal for solution-phase synthesis, where

controlled, stepwise coupling is performed in a homogenous solvent system. This method

offers advantages for producing shorter peptides or peptide fragments on a larger scale.

Protocol 1: General Solution-Phase Coupling
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This protocol describes the coupling of Z-D-Dbu(Boc)-OH to a C-terminally protected amino

acid (e.g., H-Gly-OMe·HCl).

Reactant Preparation: In a round-bottom flask, dissolve Z-D-Dbu(Boc)-OH (1.0 eq) and an

activating agent like HOBt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or

DCM).

Activation: Cool the solution to 0°C in an ice bath. Add a coupling reagent such as EDC·HCl

(1.1 eq). Stir for 15-20 minutes to form the active ester. The formation of this intermediate is

critical as it is more susceptible to nucleophilic attack by the amine than the free carboxylic

acid, preventing side reactions and improving yield.

Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride salt

(H-Gly-OMe·HCl, 1.1 eq) in DMF. Add a non-nucleophilic base like N,N-

Diisopropylethylamine (DIEA) (1.2 eq) to neutralize the hydrochloride salt, freeing the

nucleophilic primary amine. The choice of DIEA is deliberate; its steric bulk prevents it from

participating in unwanted side reactions.

Coupling: Add the neutralized amine solution to the activated Z-D-Dbu(Boc)-OH solution at

0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench

the reaction, perform an aqueous workup to remove water-soluble byproducts and excess

reagents, and purify the resulting dipeptide by flash column chromatography.

Caption: Workflow for solution-phase coupling of Z-D-Dbu(Boc)-OH.

Strategic Deprotection and Modification
The true power of this reagent is realized in post-synthesis or intra-synthesis modifications.

After incorporating the Z-D-Dbu(Boc)-OH moiety into a peptide, the orthogonal groups can be

selectively removed.
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Selective Deprotection Pathways
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Click to download full resolution via product page

Caption: Decision workflow for orthogonal deprotection.

Protocol 2: Selective Nγ-Boc Deprotection on Resin

This protocol is for exposing the side-chain amine for further modification while the peptide

remains on the solid support.

Resin Preparation: Swell the peptide-resin containing the Z-D-Dbu(Boc)-OH residue in

Dichloromethane (DCM) for 20-30 minutes.

Deprotection Cocktail: Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.[9]

The concentration can be adjusted based on the acid sensitivity of other side-chain
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protecting groups, but 50% is standard for complete Boc removal.

Reaction: Drain the DCM from the resin and add the TFA/DCM cocktail. Agitate gently for 30

minutes at room temperature.

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by a

neutralization wash with 10% DIEA in DCM (2x), and finally with DCM (3x) and DMF (3x) to

prepare for the subsequent reaction (e.g., coupling another molecule to the side chain).[10]

Protocol 3: Selective Nα-Z Deprotection (Solution Phase)

This protocol is typically performed after the peptide has been cleaved from the resin or for

solution-phase fragments.

Catalyst Preparation: Suspend the Z-protected peptide in a suitable solvent like Methanol,

Ethanol, or THF. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10%

by weight relative to the peptide).

Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel

with an inert gas (N₂ or Argon) before introducing hydrogen gas (H₂). Maintain a positive

pressure of H₂ (e.g., via a balloon or a Parr shaker) and stir the suspension vigorously.

Monitoring: The reaction progress can be monitored by the cessation of H₂ uptake or by

analytical methods like LC-MS. Reactions are typically complete within 2-16 hours at room

temperature.

Workup:Safety Precaution: Pd/C is pyrophoric and must not be allowed to dry in the

presence of air. Carefully vent the H₂ atmosphere and purge with inert gas. Filter the reaction

mixture through a pad of Celite® to remove the Pd/C catalyst.[7] The filtrate, containing the

peptide with a free N-terminal amine, can then be concentrated under reduced pressure.

Quality Control and Characterization
Verifying the identity and purity of Z-D-Dbu(Boc)-OH and any peptides synthesized with it is a

non-negotiable step.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence

of characteristic protons. Expect to see signals corresponding to the aromatic protons of the

Z-group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the nine equivalent protons of the Boc

group (~1.4 ppm), and the protons of the diaminobutyric acid backbone.[11][12]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm

the expected molecular weight. The [M+H]⁺ ion for C₁₇H₂₄N₂O₆ would be expected at m/z

353.17. Fragmentation analysis can further confirm the structure, with characteristic losses

of the Boc group (100 Da) or parts of the Z group.[13]

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold

standard for assessing the purity of the starting material and the final peptide product. A

purity of ≥98% is often required for reliable synthesis.[3][14]

Conclusion
Z-D-Dbu(Boc)-OH is far more than a simple amino acid derivative; it is a strategic tool for

molecular architects. Its value is not in its routine use but in its specific application to solve

complex synthetic challenges. The orthogonal Z and Boc protecting groups provide

researchers with a high degree of control, enabling the construction of branched peptides, side-

chain-cyclized structures, and precisely modified bioconjugates.[1][15] By understanding the

principles of its protection scheme and the causality behind the associated protocols, scientists

in drug discovery and materials science can unlock new possibilities in the design of novel,

high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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